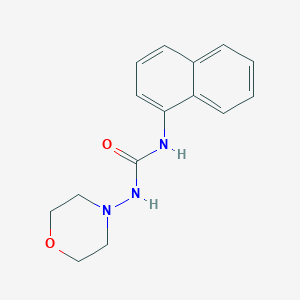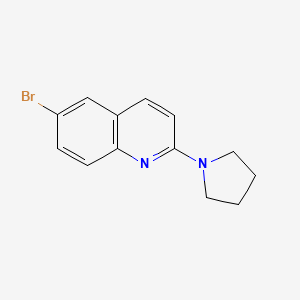![molecular formula C15H16N2O3 B11846139 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione CAS No. 61373-20-4](/img/structure/B11846139.png)
1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is a complex organic compound known for its unique spirocyclic structure. This compound belongs to the class of barbituric acid derivatives, which are known for their wide range of biological activities. The spirocyclic structure imparts significant stability and unique reactivity to the molecule, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione typically involves a stereoselective cascade reaction. One common method involves the reaction of benzylidenecyanoacetates with 1,3-dimethylbarbituric acid in the presence of bromine and a base. This reaction yields substituted barbituric acid spirocyclopropanes with yields ranging from 60% to 75% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in the treatment of diseases involving these enzymes .
類似化合物との比較
1-Phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione: This compound is similar in structure but has a phenyl group instead of a benzyl group.
5,7-Dimethyl-4,6,8-trioxo-2-phenyl-5,7-diazaspiro[2.5]octane-1,1-dicarbonitrile: Another similar compound with a phenyl group and additional nitrile groups, used in various synthetic applications.
Uniqueness: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is unique due to its specific benzyl substitution, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
特性
CAS番号 |
61373-20-4 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
2-benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione |
InChI |
InChI=1S/C15H16N2O3/c1-16-12(18)15(13(19)17(2)14(16)20)9-11(15)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChIキー |
DKAVNQQOCXTTRM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2(CC2CC3=CC=CC=C3)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



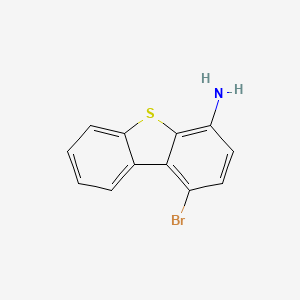
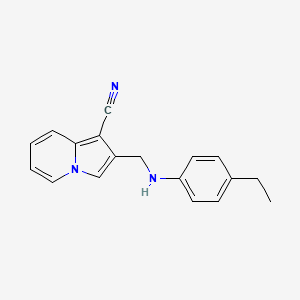
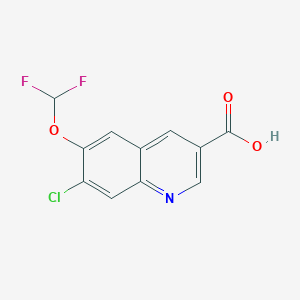
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)




